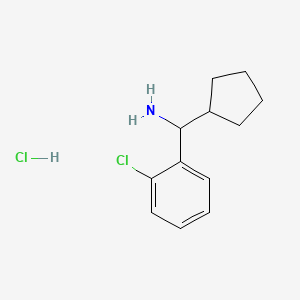
(2-Chlorophenyl)(cyclopentyl)methanamine hydrochloride
説明
(2-Chlorophenyl)(cyclopentyl)methanamine hydrochloride is a useful research compound. Its molecular formula is C12H17Cl2N and its molecular weight is 246.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(2-Chlorophenyl)(cyclopentyl)methanamine hydrochloride, a compound with significant potential in medicinal chemistry, has been investigated for its biological activity and interactions with various biomolecules. This article reviews the current understanding of its biological effects, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features a unique structural arrangement comprising a chlorophenyl group and a cyclopentylmethanamine moiety. This configuration is believed to enhance its hydrophobic interactions and binding affinity to biological targets, making it a candidate for drug development.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The mechanism involves:
- Enzyme Inhibition : The compound can inhibit various enzymes, potentially altering metabolic pathways.
- Receptor Binding : It has shown affinity for certain receptor types, which can modulate physiological responses.
Table 1: Summary of Biological Activities
Case Studies
- Enzyme Inhibition : In studies involving enzyme assays, this compound exhibited notable inhibition against target enzymes, suggesting its potential as a therapeutic agent in conditions where enzyme dysregulation is evident. For instance, modifications to the chlorophenyl group were shown to significantly enhance binding interactions with specific enzymes, leading to increased inhibition rates.
- Receptor Interaction : Research highlighted the compound's ability to bind selectively to human adenosine receptors. It demonstrated varying potencies across receptor subtypes, which could be leveraged for developing targeted therapies for neurological disorders .
- Antimicrobial Activity : The compound was evaluated for its antifungal properties against Candida species and showed promising results, indicating potential applications in treating fungal infections .
Structure-Activity Relationship (SAR)
The structural components of this compound play a crucial role in its biological activity. The presence of the chlorophenyl group enhances hydrophobic interactions, while the cyclopentyl moiety contributes to conformational flexibility. SAR studies suggest that modifications in these groups can lead to significant changes in potency and selectivity towards biological targets .
特性
IUPAC Name |
(2-chlorophenyl)-cyclopentylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN.ClH/c13-11-8-4-3-7-10(11)12(14)9-5-1-2-6-9;/h3-4,7-9,12H,1-2,5-6,14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGAPEUHWRSBKFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(C2=CC=CC=C2Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















